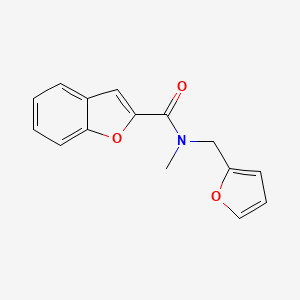![molecular formula C18H23N3O3 B7462055 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one, also known as MAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAQ belongs to the spirocyclic quinoxaline family of compounds and has been synthesized using various methods.
作用機序
The mechanism of action of 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one is not fully understood. However, studies suggest that 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one may exert its therapeutic effects by inhibiting specific enzymes or signaling pathways involved in cancer cell growth, viral replication, and neuronal damage.
Biochemical and Physiological Effects:
4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells. Additionally, 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been shown to inhibit viral replication by targeting specific viral enzymes. 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has also been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one also has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the identification of its specific molecular targets and mechanisms of action. Additionally, the development of 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one derivatives with improved pharmacological properties may lead to the discovery of new therapeutic agents.
合成法
4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one can be synthesized using various methods, including a one-pot synthesis method, a multi-step synthesis method, and a microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 2-nitroaniline with morpholine, followed by the addition of cyclopentanone and triethylamine. The mixture is then refluxed in ethanol to obtain 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one. The multi-step synthesis method involves the reaction of 2-nitroaniline with ethyl acetoacetate, followed by cyclization and reduction to obtain 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one. The microwave-assisted synthesis method involves the reaction of 2-nitroaniline with morpholine and cyclopentanone in the presence of a catalytic amount of p-toluenesulfonic acid under microwave irradiation to obtain 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one.
科学的研究の応用
4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been extensively studied for its potential therapeutic applications, including its anticancer, antiviral, and neuroprotective properties. 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been shown to induce apoptosis in cancer cells and inhibit viral replication in vitro. Additionally, 4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(13-20-9-11-24-12-10-20)21-15-6-2-1-5-14(15)19-17(23)18(21)7-3-4-8-18/h1-2,5-6H,3-4,7-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPZHWILMOCIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)

![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)


![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)



![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)

